3-(4-fluoro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
Description
3-(4-fluoro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic small molecule characterized by a central octahydro-1,4-benzodioxin scaffold linked to a propanamide chain substituted with a 4-fluoro-3-methylphenyl group. The octahydro-1,4-benzodioxin moiety indicates full saturation of the benzodioxin ring, which confers conformational rigidity and may enhance metabolic stability compared to partially saturated analogs .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluoro-3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAFYQNKEKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluoro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈FNO₂
- Molecular Weight : 265.31 g/mol
The structural features of this compound include a fluorinated aromatic ring and a dioxin moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The primary areas of focus include:
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.
- CNS Activity : Preliminary studies suggest potential neuroprotective effects, possibly linked to modulation of neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:
- Inhibition of Cytokine Production : The compound may inhibit the production of interleukin (IL)-17 and other inflammatory mediators.
- Receptor Modulation : It may act as a selective modulator for specific nuclear receptors involved in inflammation and pain pathways.
Research Findings and Case Studies
Research on this compound is limited but growing. Below is a summary of key findings from relevant studies:
| Study | Findings |
|---|---|
| Study 1 (PubMed ID: 26061388) | Demonstrated that structural modifications can enhance metabolic stability and selectivity for RORc, a receptor involved in inflammatory responses. |
| Study 2 (Justia Patent) | Identified the compound's potential in treating inflammatory lung diseases by modulating specific cellular pathways related to mucus secretion and inflammation. |
| Study 3 (EPA CompTox) | Provided insights into the environmental fate and toxicity profile, suggesting low environmental persistence but requiring further toxicological assessments. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its safety and efficacy:
- Absorption : Initial findings suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism; specific pathways need further elucidation.
- Excretion : Primarily excreted via urine; renal clearance studies are ongoing.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Hypotheses
Key Observations:
Benzodioxin Saturation: The target compound’s octahydro-1,4-benzodioxin system is fully saturated, likely increasing lipophilicity and membrane permeability compared to dihydro analogs (e.g., Compound 1 and 741733-98-2). This could enhance blood-brain barrier penetration or tissue retention .
Amide Substituents :
- The propanamide chain in the target compound provides flexibility, possibly allowing optimal positioning of the 4-fluoro-3-methylphenyl group in hydrophobic receptor pockets.
- In contrast, indazole-linked benzamide (Compound 1) and pyrrolidone-carboxamide (741733-98-2) introduce heterocyclic moieties that may enhance selectivity for specific receptor conformations .
Aromatic/Functional Groups: The 4-fluoro-3-methylphenyl group in the target compound combines steric bulk (methyl) and electron-withdrawing effects (fluoro), which could fine-tune receptor affinity and metabolic stability. Difluoropropanoylamino (Compound 1) and thiazole (741733-98-2) groups in analogs suggest divergent binding mechanisms, such as hydrogen bonding (difluoro) or metal coordination (thiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
